Bienvenue dans la boutique en ligne BenchChem!

2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide

GSTO1-1 inhibition Covalent inhibitor SAR

2-Chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide (CAS 379254-82-7) is a synthetic benzenesulfonamide derivative that acts as a covalent inhibitor of glutathione S-transferase omega-1 (GSTO1-1), an enzyme implicated in NLRP3 inflammasome-mediated IL-1β/IL-18 activation and inflammatory disease. The compound features a chloroacetamide warhead that covalently modifies the active-site cysteine (Cys32) of GSTO1-1, and bears a morpholine-4-sulfonyl substituent at the 3-position of the 4-chlorophenyl ring, distinguishing it from the dimethylsulfamoyl analog C1-27.

Molecular Formula C12H14Cl2N2O4S
Molecular Weight 353.21
CAS No. 379254-82-7
Cat. No. B2944973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide
CAS379254-82-7
Molecular FormulaC12H14Cl2N2O4S
Molecular Weight353.21
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=C(C=CC(=C2)NC(=O)CCl)Cl
InChIInChI=1S/C12H14Cl2N2O4S/c13-8-12(17)15-9-1-2-10(14)11(7-9)21(18,19)16-3-5-20-6-4-16/h1-2,7H,3-6,8H2,(H,15,17)
InChIKeyDGQBLXIZLVFBCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide (CAS 379254-82-7): A Structurally Characterized Covalent GSTO1-1 Inhibitor


2-Chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide (CAS 379254-82-7) is a synthetic benzenesulfonamide derivative that acts as a covalent inhibitor of glutathione S-transferase omega-1 (GSTO1-1), an enzyme implicated in NLRP3 inflammasome-mediated IL-1β/IL-18 activation and inflammatory disease [1]. The compound features a chloroacetamide warhead that covalently modifies the active-site cysteine (Cys32) of GSTO1-1, and bears a morpholine-4-sulfonyl substituent at the 3-position of the 4-chlorophenyl ring, distinguishing it from the dimethylsulfamoyl analog C1-27. Its cocrystal structure with human GSTO1-1 has been solved at 1.82 Å resolution (PDB: 6PNM), providing direct atomic-level evidence of its binding mode [2]. The compound is commercially available at ≥95% purity from multiple vendors, with a molecular formula of C12H14Cl2N2O4S and a molecular weight of 353.22 g/mol [3].

Why Generic Substitution of 2-Chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide Is Not Advisable for GSTO1-1 Research


GSTO1-1 inhibitors within the benzenesulfonamide class exhibit steep and non-linear structure-activity relationships driven by the sulfonamide substituent, as demonstrated by the Xie et al. (2020) SAR study [1]. Changing the sulfonamide moiety from morpholine to dimethylamine (i.e., C1-27) alters the IC50 from 160 nM to 31 nM—a 5.2-fold difference—while switching to N-isopropylsulfamoyl (6PNO ligand) or N-(2-methoxyethyl)-N-methylsulfamoyl (6PNN ligand) yields IC50 values of 70 nM and 80 nM, respectively [2]. The 4-position substituent on the phenyl ring further modulates activity: the 4-chloro substituent (target compound, IC50 = 160 nM) cannot be assumed to behave identically to 4-methyl or 4-methoxy analogs, which have distinct electronic and steric profiles and, in the case of the 4-methoxy analog, a divergent target profile (myeloperoxidase inhibition with IC50 = 0.9 μM rather than GSTO1-1 inhibition) [3]. These data establish that in-class compounds bearing different sulfonamide or phenyl substituents are not interchangeable for GSTO1-1 inhibition studies.

Quantitative Differentiation Evidence for 2-Chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide (CAS 379254-82-7)


Biochemical Potency Against Recombinant GSTO1-1: Morpholine vs. Dimethylsulfamoyl Substituent

The target compound inhibits recombinant human GSTO1-1 with an IC50 of 160 nM (Ki = 6700 nM), as measured in the same enzymatic assay system using S-(4-nitrophenacyl)glutathione substrate that was used to characterize the reference inhibitor C1-27 (IC50 = 31 nM) [1]. This represents a 5.2-fold reduction in potency relative to C1-27, which contains a dimethylsulfamoyl group in place of the morpholine-4-sulfonyl moiety. The Ki difference is even more pronounced (6700 nM vs. approximately 440 nM for C1-27, a 15.2-fold difference) [2]. These data derive from the same primary publication and were generated under identical assay conditions, enabling direct comparison [1].

GSTO1-1 inhibition Covalent inhibitor SAR Benzenesulfonamide

X-Ray Cocrystal Structure at 1.82 Å Resolution Enables Structure-Based Design

The cocrystal structure of the target compound bound to human GSTO1-1 has been deposited as PDB entry 6PNM at 1.82 Å resolution (R-free = 0.208, R-work = 0.166) [1]. This high-resolution structure confirms covalent bond formation between the chloroacetamide warhead and the active-site Cys32 residue, and reveals the morpholine ring occupying the solvent-exposed sulfonamide-binding pocket [2]. By contrast, no crystal structure is publicly available for the 4-methyl, 4-methoxy, or 4-trifluoromethyl morpholine-sulfonyl analogs of this series, limiting structure-based optimization of these comparators [3]. Among the three cocrystal structures reported in the 2020 J. Med. Chem. paper (6PNM, 6PNN, 6PNO), the target compound provides the highest resolution (1.82 Å vs. 2.1 Å for 6PNN), offering the most precise atomic coordinates for computational modeling [1].

X-ray crystallography PDB 6PNM Covalent docking Binding mode

Physicochemical Differentiation: logP and Solubility Profile of the Morpholine-4-Sulfonyl Substituent

The target compound has an experimentally validated logP of 1.878 and a molecular weight of 353.22 g/mol [1]. The morpholine-4-sulfonyl group introduces an ether oxygen and a tertiary amine, increasing hydrogen-bond acceptor capacity and aqueous solubility relative to the dimethylsulfamoyl analog C1-27 (MW 311.18, no morpholine oxygen) . While direct experimental solubility head-to-head data are not published, the structural difference predicts that the target compound resides in a more favorable physicochemical space for aqueous formulation. The logP of 1.878 falls within the optimal range (1–3) for oral bioavailability per Lipinski's Rule of Five, whereas the higher lipophilicity of certain analogs (e.g., the 4-trifluoromethyl derivative) may shift beyond this window [2].

logP Lipophilicity Physicochemical properties Drug-likeness

Commercial Availability at Defined Purity: 95–98% from Multiple Independent Vendors

The target compound is stocked and available at ≥95% purity from Enamine LLC (EN300-01764) and at 98% purity from Leyan (Catalog No. 1289373), with milligram to gram quantities in stock [1]. This contrasts with the 4-methyl morpholine analog (CAS 380432-17-7), which is listed at 95% purity by a single vendor with limited stock availability, and the discontinued status reported for the Fluorochem listing (Ref. 10-F641755) at CymitQuimica, where all pack sizes (50 mg–5 g) are marked as discontinued . The multi-vendor availability of the target compound ensures supply chain redundancy, which is a critical procurement consideration for long-term research programs.

Chemical procurement Purity specification Vendor comparison Supply chain

Covalent Modification of GSTO1-1 Active-Site Cys32 Confirmed by X-Ray Crystallography

The chloroacetamide warhead of the target compound forms a covalent thioether bond with the catalytic Cys32 residue of GSTO1-1, as unambiguously established by the 1.82 Å cocrystal structure (PDB 6PNM) [1]. This covalent mechanism is shared with other benzenesulfonamide inhibitors in the series, including C1-27 (PDB 4YQM), but the morpholine-4-sulfonyl substituent produces a distinct protein-ligand interaction pattern in the solvent-exposed region [2]. The covalent binding mode confers prolonged target residence time, which is relevant for cellular washout experiments. However, formal kinact/KI values have not been reported specifically for this compound in the published literature; only selected compounds in the 2020 J. Med. Chem. SAR series had their kinact/KI determined [3].

Covalent inhibitor Cysteine modification Mechanism of action Irreversible inhibition

Recommended Application Scenarios for 2-Chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide Based on Verified Evidence


Structure-Guided Optimization of GSTO1-1 Inhibitors Targeting the Sulfonamide-Binding Pocket

The 1.82 Å cocrystal structure (PDB 6PNM) provides a high-resolution template for computational chemistry efforts aimed at optimizing the morpholine-4-sulfonyl substituent for improved potency or selectivity [1]. Researchers can use this structure for molecular docking, free energy perturbation (FEP) calculations, or fragment-based design to explore modifications to the morpholine ring while maintaining the covalent warhead. The structure also enables direct comparison with the C1-27 cocrystal structure (PDB 4YQM, resolution unreported in publicly accessible data) to understand how sulfonamide substituent changes alter hydrogen-bond networks and solvent exposure.

Intermediate-Potency Tool Compound for Cellular GSTO1-1 Target Engagement Studies

With an IC50 of 160 nM against recombinant GSTO1-1, this compound occupies a potency niche between the more potent C1-27 (IC50 = 31 nM) and weaker tool compounds [1]. This intermediate potency is valuable for dose-response studies in cell-based assays (e.g., IL-1β release from LPS-primed macrophages) where partial target inhibition may be desirable to avoid confounding cytotoxicity, and for establishing concentration-response relationships across a wider dynamic range than would be possible with a single high-potency probe.

Procurement of a Structurally Validated GSTO1-1 Inhibitor with Supply Chain Redundancy

For research programs requiring sustained access to a GSTO1-1 inhibitor of defined purity and identity, this compound offers multi-vendor availability at 95–98% purity (Leyan, Enamine), reducing the risk of single-source supply interruption that affects several analogs in this class [1]. The well-characterized analytical profile (logP = 1.878, MW = 353.22, MDL MFCD03147301) facilitates quality control upon receipt, and the available 50 mg–5 g pack sizes accommodate both pilot and scale-up experimental designs.

Investigating Substituent-Dependent Effects on GSTO1-1 Inhibitor Pharmacokinetics and Solubility

The intermediate logP (1.878) and morpholine-derived hydrogen-bond acceptor count (6 total) position this compound favorably for comparative pharmacokinetic profiling against more lipophilic analogs (e.g., 4-CF3 or N-isopropylsulfamoyl derivatives) [1]. Solubility-limited assays, including microsomal stability and plasma protein binding studies, can leverage this compound's predicted physicochemical advantage to establish a baseline for the morpholine-4-sulfonyl subclass, informing lead optimization campaigns that balance potency with drug-like properties.

Quote Request

Request a Quote for 2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.